

Experimental IR Spectrum of 7-Hydroxyflavanone

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Compound Focus: 7-Hydroxyflavanone

CAS No.: 6515-36-2

Cat. No.: S573763

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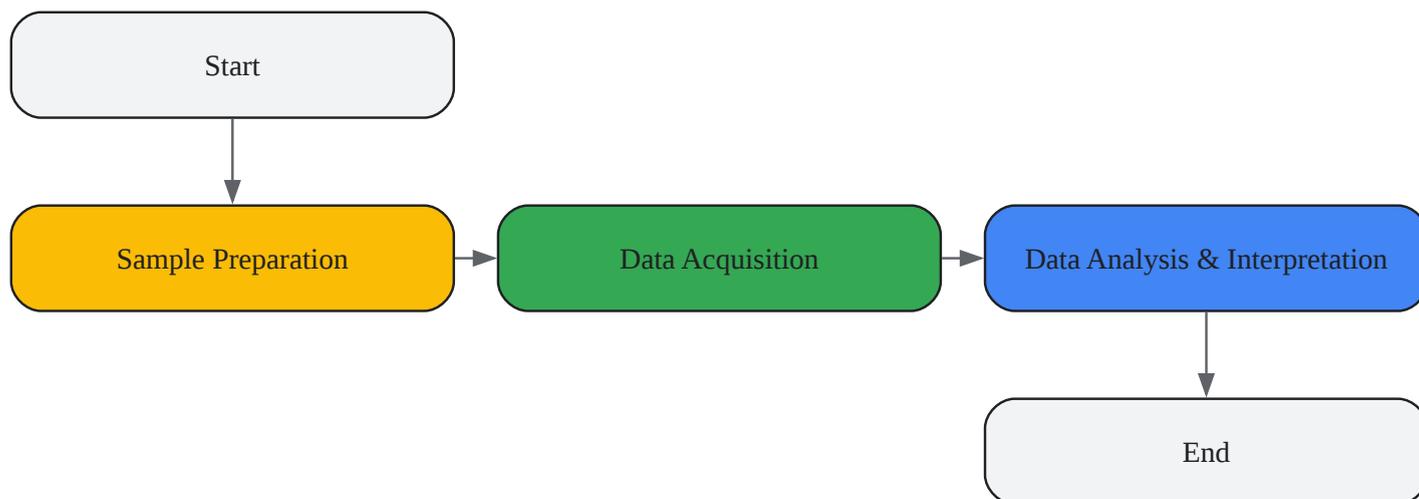
The table below summarizes the key absorption bands from the experimental IR spectrum of **7-Hydroxyflavanone**, obtained using the KBr pellet method [1].

Frequency (cm ⁻¹)	Bond/Vibration Type	Functional Group Assignment
~3413	O-H stretching	Hydroxyl group (OH)
~1651	C=O stretching	Carbonyl group of the chroman-4-one
~1577	C-C stretching	Aromatic ring skeleton
~1260	-C-OH bending	Hydroxyl group deformation
~1062	-C-OH stretching	C-O stretch of the hydroxyl

This IR data was crucial for confirming the identity of the substrate and its microbial transformation products in the study [1].

Protocol for IR Spectrum Collection

The following workflow outlines the key experimental steps for obtaining the IR spectrum of a solid compound like **7-Hydroxyflavanone**, based on the methodology from the search results.



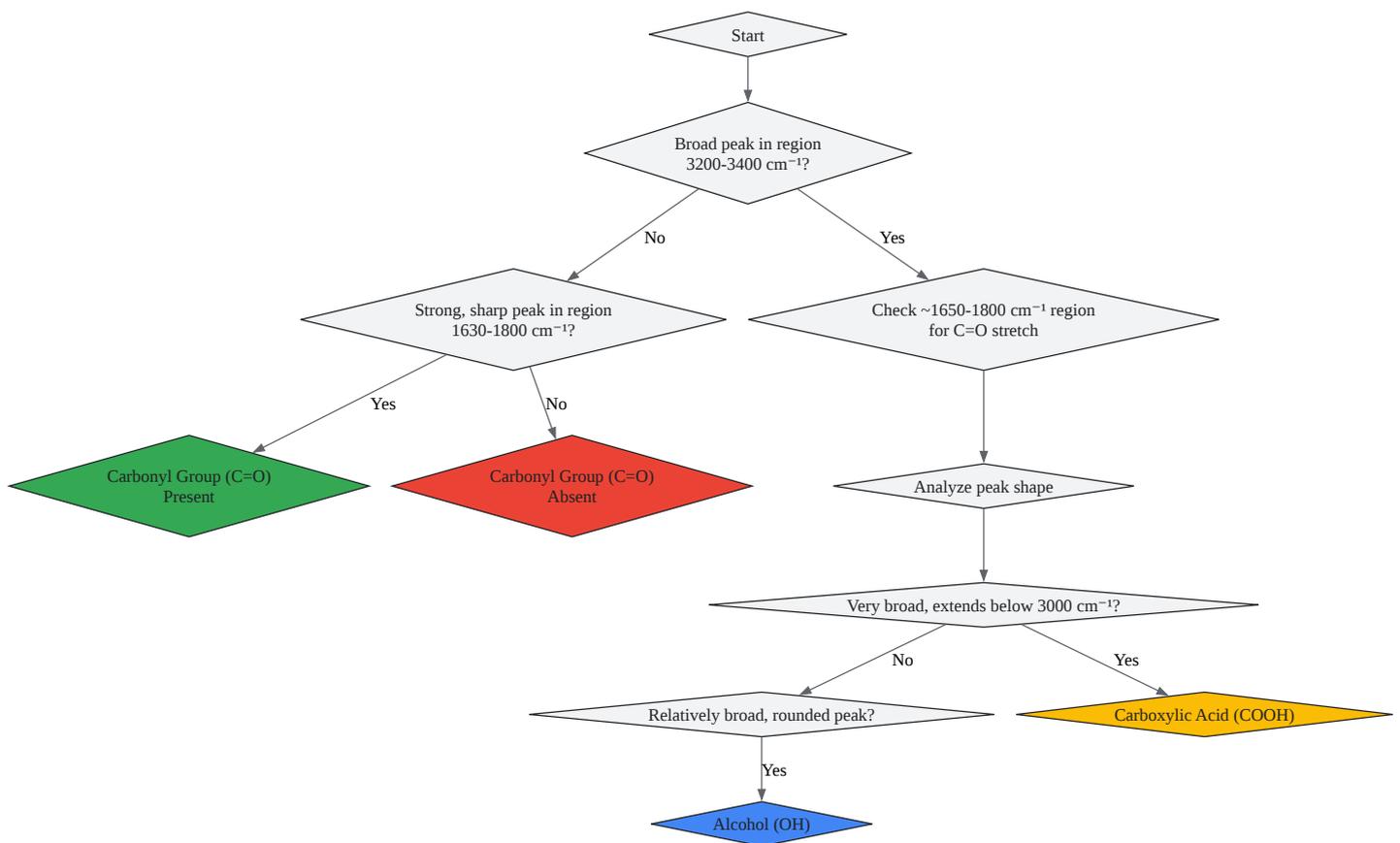
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Experimental workflow for IR spectroscopy of solid samples.

- **Sample Preparation [1]:**
 - The **KBr (Potassium Bromide) pellet method** is suitable for solid samples.
 - Thoroughly grind a small amount of the purified **7-Hydroxyflavanone** with dry KBr.
 - Use a hydraulic press to form the mixture into a transparent pellet under high pressure.
- **Instrumentation & Data Acquisition [1]:**
 - Use an FT-IR spectrometer (e.g., Mattson IR 300 Thermo Nicolet).
 - Record the background spectrum with a pure KBr pellet.
 - Place the sample pellet in the holder and acquire the spectrum over a range of 4000-500 cm^{-1} .
- **Data Analysis:**
 - Identify the characteristic absorption bands, focusing on the key functional groups as detailed in the interpretation guide below.

A Guide to Interpreting Key IR Bands

For a quick and effective analysis, focus on two primary spectral regions. The diagram below illustrates the decision-making process for identifying the main functional groups.



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Decision tree for primary functional group identification in IR spectroscopy.

- **Prioritize the "Tongues" and "Swords":**
 - **The Hydroxyl (O-H) "Tongue" (3200-3600 cm^{-1}):** Look for a broad, rounded peak in this region [2]. The spectrum of **7-Hydroxyflavanone** shows this band at $\sim 3413 \text{ cm}^{-1}$ [1]. A very broad peak that extends below 3000 cm^{-1} can indicate a carboxylic acid, but a rounded peak is typical of an alcohol [2].
 - **The Carbonyl (C=O) "Sword" (1630-1800 cm^{-1}):** This is a sharp, very strong peak that is often the most prominent feature in the spectrum [2]. For **7-Hydroxyflavanone**, this appears at $\sim 1651 \text{ cm}^{-1}$, which is characteristic of the carbonyl stretch in a flavanone structure [1].
- **Analyze Other Informative Regions:**
 - **Aromatic C-C Stretch (~ 1500 - 1600 cm^{-1}):** The peak at $\sim 1577 \text{ cm}^{-1}$ in **7-Hydroxyflavanone** confirms the presence of the aromatic ring skeleton [1].
 - **C-O Stretch and O-H Bending (1000-1300 cm^{-1}):** The peaks at $\sim 1260 \text{ cm}^{-1}$ and $\sim 1062 \text{ cm}^{-1}$ are associated with the C-O stretch and O-H bending vibrations of the phenolic hydroxyl group [1].

Important Considerations for Researchers

- **Solvent and State:** The provided reference data is for a solid sample. Be aware that the spectrum can shift if the compound is analyzed in solution.
- **Spectral Comparison:** The most reliable confirmation of a compound's identity is achieved by comparing its IR spectrum directly with a reference spectrum of authentic **7-Hydroxyflavanone**.
- **Complementary Techniques:** IR spectroscopy is excellent for identifying functional groups. For full structural elucidation, it should be used alongside other techniques such as NMR and mass spectrometry, as demonstrated in the primary research [1].

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References

1. Microbial Transformations of 7 - Hydroxyflavanone - PMC [pmc.ncbi.nlm.nih.gov]
2. Interpreting IR Spectra: A Quick Guide – Master Organic Chemistry [masterorganicchemistry.com]

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